![molecular formula C20H34O2 B14741057 1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol CAS No. 5649-82-1](/img/structure/B14741057.png)
1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol is a complex organic compound known for its unique structure and properties. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of specific bicyclic precursors under controlled conditions. For example, the hydrogenation of tris-trans-homobenzene using a platinum oxide catalyst at room temperature can yield similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic systems.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its hydroxyl groups may form hydrogen bonds with target proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4,7,7-Hexamethylcyclononane: Similar in structure but differs in the arrangement of methyl groups and overall conformation.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another related compound with different functional groups and reactivity.
Uniqueness
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5649-82-1 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-(2-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)13-7-9-17(15,5)19(21,11-13)20(22)12-14-8-10-18(20,6)16(14,3)4/h13-14,21-22H,7-12H2,1-6H3 |
InChI Key |
QEPAXFJCNMNDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3(CC4CCC3(C4(C)C)C)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


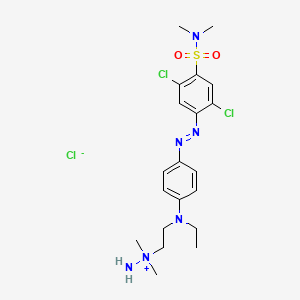
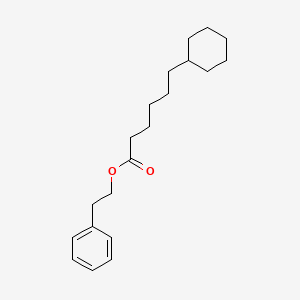
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
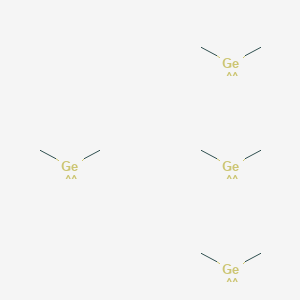
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
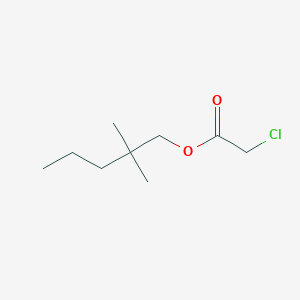
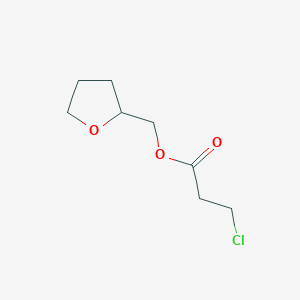
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

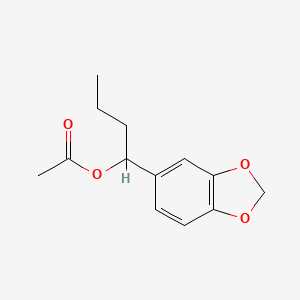
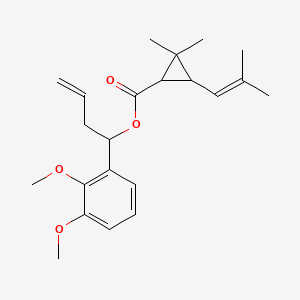
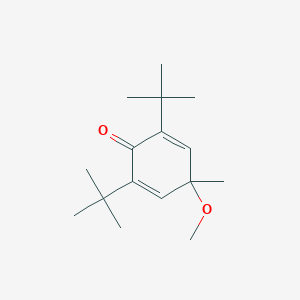
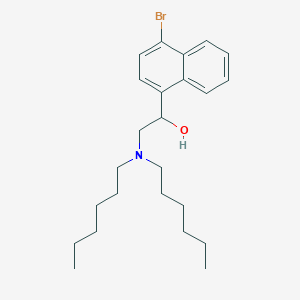
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
